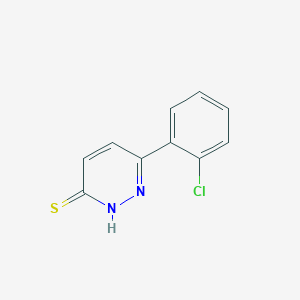
6-(2-chlorophenyl)pyridazine-3(2H)-thione
Overview
Description
“6-(2-chlorophenyl)pyridazin-3(2H)-one” is a derivative of pyridazinone, which is a nitrogen-containing heterocyclic compound . Pyridazinone derivatives have been found to exhibit a wide range of pharmacological activities . The molecular formula of the compound is C10H7ClN2O and it has a molecular weight of 206.63 .
Scientific Research Applications
Antifungal Activity
Pyridazine derivatives, including 6-(2-chlorophenyl)pyridazine-3(2H)-thione , have been studied for their antifungal properties. These compounds have shown effectiveness against various fungal pathogens, which could lead to the development of new antifungal agents. The introduction of specific substituents can enhance their activity, making them potential candidates for treating fungal infections .
Pharmacological Potential
The pyridazinone moiety is a core structure in many pharmacologically active compounds. It has been associated with a broad spectrum of activities, including antimicrobial, antitubercular, analgesic, anti-inflammatory, and antihypertensive effects. This makes 6-(2-chlorophenyl)pyridazine-3(2H)-thione a valuable scaffold for drug discovery and design, with the potential to be modified into various therapeutic agents .
Cardiovascular Research
Pyridazinones have been extensively researched for their cardiovascular effects. They are known to influence structural changes that affect the pharmacodynamic profile, particularly in the development of cardiovascular drugs. The compound could serve as a lead structure for synthesizing new cardiovascular agents .
Antimicrobial and Antitubercular Properties
Research has indicated that pyridazine derivatives exhibit significant antimicrobial and antitubercular activities. This suggests that 6-(2-chlorophenyl)pyridazine-3(2H)-thione could be used as a starting point for developing compounds targeting bacterial and mycobacterial infections .
Anti-inflammatory and Analgesic Applications
The anti-inflammatory and analgesic properties of pyridazinones are well-documented. They act by inhibiting cyclooxygenase enzymes and reducing inflammation and pain. Therefore, 6-(2-chlorophenyl)pyridazine-3(2H)-thione could be explored for its potential to yield new anti-inflammatory and analgesic drugs .
Anticancer Research
Pyridazine derivatives have shown promise in anticancer research. They can be designed to target various stages of cancer cell growth and proliferation. The compound 6-(2-chlorophenyl)pyridazine-3(2H)-thione may contribute to the synthesis of novel anticancer agents with specific mechanisms of action .
Safety and Hazards
properties
IUPAC Name |
3-(2-chlorophenyl)-1H-pyridazine-6-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2S/c11-8-4-2-1-3-7(8)9-5-6-10(14)13-12-9/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNUSIRLROKFLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-chlorophenyl)pyridazine-3(2H)-thione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




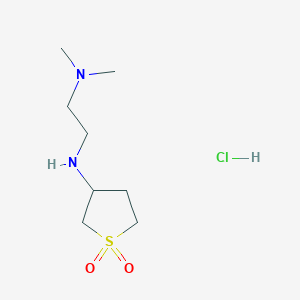
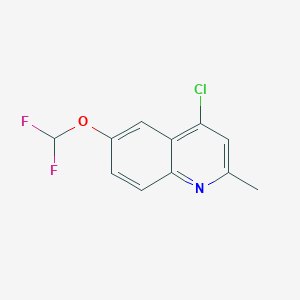

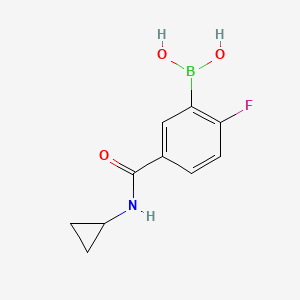
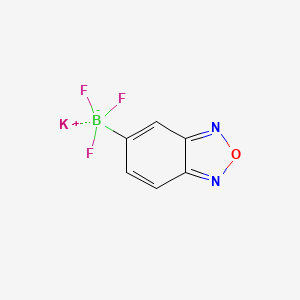

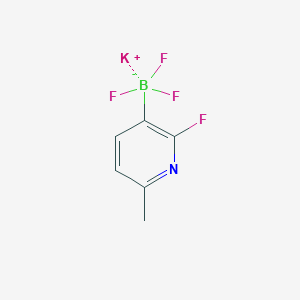
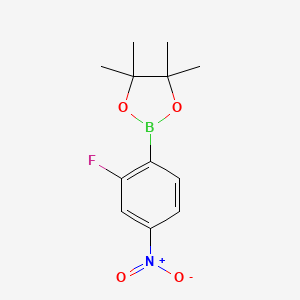
![3-[(2-Chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1454277.png)
![4-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1454278.png)
![3-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1454279.png)
![4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzoyl chloride](/img/structure/B1454280.png)
![2-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1454282.png)